Ácido 4-amino-3,5-difluorobenzoico

Descripción general

Descripción

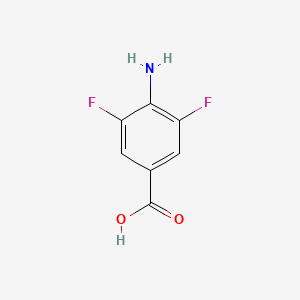

4-Amino-3,5-difluorobenzoic acid is a biologically relevant small organic molecule with distinct structural and chemical properties. This compound, characterized by the presence of amino and difluorobenzoic acid groups, plays a critical role in various chemical syntheses and studies, especially in understanding molecular interactions and chemical reactivity.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3,5-difluorobenzoic acid often involves multi-step reactions that include nitration, esterification, reduction, diazotization, and hydrolysis. For example, a practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid demonstrates a related pathway with a 70% overall yield, highlighting the complexity and efficiency of synthesizing halogenated benzoic acids (Zhang et al., 2020)).

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-difluorobenzoic acid and related compounds has been extensively studied using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods. These studies reveal detailed insights into the geometry, intra- and inter-molecular interactions, and electronic structure, essential for understanding the compound's reactivity and properties (Yıldırım et al., 2015)).

Chemical Reactions and Properties

4-Amino-3,5-difluorobenzoic acid undergoes various chemical reactions, reflecting its reactivity and functional versatility. Its amino group can participate in substitution reactions, while the carboxylic acid moiety is crucial for esterification and amide formation reactions. The presence of fluorine atoms significantly influences its chemical behavior, affecting its acidity, reactivity towards nucleophiles, and interaction with other molecules (Quan & Sun, 2012)).

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

El ácido 4-amino-3,5-difluorobenzoico es un intermedio valioso en la síntesis de compuestos farmacéuticos. Su estructura única, que presenta el grupo amino y la sustitución difluoro, lo convierte en un precursor ideal para el desarrollo de diversos agentes medicinales. Por ejemplo, se puede utilizar en la síntesis de derivados de ácidos quinolona-3-carboxílicos, que son importantes para la creación de medicamentos antibacterianos .

Investigación del Cáncer

Existe evidencia que sugiere que el ácido 4-amino-3,5-difluorobenzoico podría tener aplicaciones en la investigación del cáncer. Se ha mencionado en el contexto del tratamiento del cáncer gástrico, lo que indica su posible papel en el desarrollo de fármacos contra el cáncer .

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Amino-3,5-difluorobenzoic acid are not available, it’s worth noting that the global market for similar compounds is expected to increase in the coming years . This growth is driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-3,5-difluorobenzoic acid is the defects in perovskite photovoltaic devices . It acts as a Lewis base and is used in the passivation of these devices .

Mode of Action

4-Amino-3,5-difluorobenzoic acid interacts with its targets by passivating the defects in perovskite photovoltaic devices . The compound’s fluorine atoms are meta-connected, which enhances its efficacy in suppressing defects .

Biochemical Pathways

The compound affects the passivation pathway in perovskite photovoltaic devices . By suppressing defects, it improves the performance of these devices .

Result of Action

The action of 4-Amino-3,5-difluorobenzoic acid results in enhanced performance of perovskite photovoltaic devices . Specifically, it leads to a high detectivity of 1.69 × 10^13 Jones and a comparatively lower dark current density of 2.2 × 10^-10 A/cm^2 among all-inorganic perovskite photodetector systems .

Action Environment

The action of 4-Amino-3,5-difluorobenzoic acid is influenced by the environment within the perovskite photovoltaic devices . The compound exhibits superior efficacy in suppressing defects and enhancing hydrophobicity, which suggests that it may be more effective in environments where these properties are advantageous .

Propiedades

IUPAC Name |

4-amino-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZRTJMDQYAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300184 | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500577-99-1 | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-3,5-difluorobenzoic acid (14-FABA) interact with perovskite materials and what are the downstream effects on device performance?

A1: 14-FABA acts as a Lewis base and interacts with the perovskite material by forming a coordination bond between its carboxyl group and lead ions present on the perovskite surface. [] This interaction effectively passivates surface defects, reducing charge traps that hinder device performance. The meta-positioned fluorine atoms in 14-FABA, due to their electron-withdrawing nature, further enhance this passivation effect and increase the hydrophobicity of the perovskite film. [] Consequently, 14-FABA treated perovskite photodetectors exhibit improved performance, specifically higher detectivity and lower dark current, compared to untreated devices. []

Q2: What is the significance of the fluorine atom's position in 14-FABA compared to its regioisomer, 3-Amino-2,6-difluorobenzoic acid (13-FABA)?

A2: The research highlights the crucial role of the fluorine atom's position in dictating the effectiveness of the molecule as a passivation agent. While both 13-FABA and 14-FABA are bifluorine-substituted aminobenzoic acids, their regioisomeric structures result in significantly different interactions with the perovskite material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)